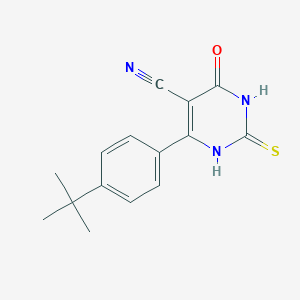![molecular formula C19H20N4O2S B363752 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 754235-67-1](/img/structure/B363752.png)
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C13H9N3O3S This compound is known for its unique structure, which includes a dihydropyrimidine ring, a cyano group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of ethyl cyanoacetate, thiourea, and an appropriate aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in absolute ethanol . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides or amines
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted thioether derivatives
Scientific Research Applications
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and the thioether linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-1,3-thiazol-2-yl)thio]acetic acid
- (5-cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid
- (2-(cyclopentylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide stands out due to its unique combination of a dihydropyrimidine ring, a cyano group, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
754235-67-1 |
|---|---|
Molecular Formula |
C19H20N4O2S |
Molecular Weight |
368.5g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H20N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10,12H2,(H,21,24)(H,22,23,25) |
InChI Key |
ZSGLLXABAVYSMG-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


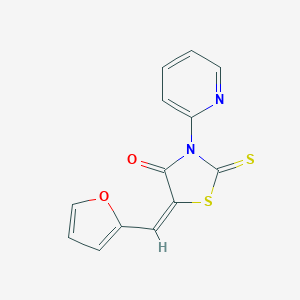
![5'-(2-phenylethyl)-1,2,3',3'a,4',5',6',6'a-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'-trione](/img/structure/B363670.png)
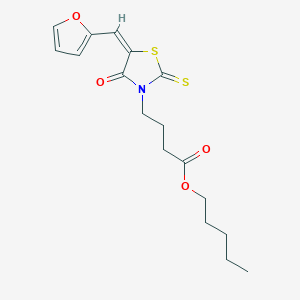
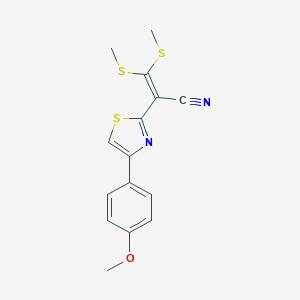
![Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B363698.png)

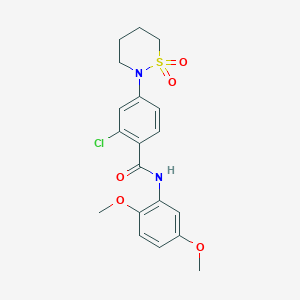
![3-[4-chloro-3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B363715.png)
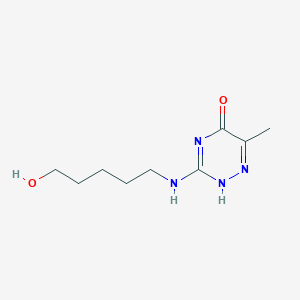
![3-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363721.png)
![N-benzyl-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B363730.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B363738.png)
![[(4,8-Dimethyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B363782.png)
